2-(2-Methoxyethoxy)phenylboronic acid

Description

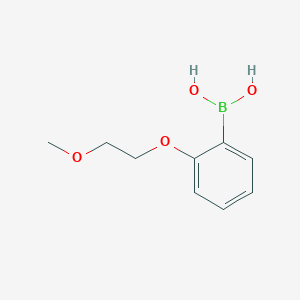

Structure

2D Structure

Properties

IUPAC Name |

[2-(2-methoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUUWXVSSBFFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595571 | |

| Record name | [2-(2-Methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122568-09-5 | |

| Record name | [2-(2-Methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Methoxyethoxy)phenylboronic acid CAS number and properties

An In-Depth Technical Guide to 2-(2-Methoxyethoxy)phenylboronic Acid for Advanced Research and Development

Introduction: A Versatile Reagent in Modern Organic Synthesis

This compound, a specialized organoboron compound, has emerged as a valuable building block for researchers and scientists, particularly within the pharmaceutical and materials science sectors. Its unique structural features—an ortho-substituted phenyl ring coupled with a methoxyethoxy group—offer distinct steric and electronic properties that can be strategically exploited in complex molecular architecture. Boronic acids are renowned for their stability, low toxicity, and ease of handling, making them indispensable tools in organic synthesis.[1] This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, and critical applications, with a focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

PART 1: Core Chemical and Physical Properties

Precise knowledge of a reagent's properties is fundamental to its effective application in experimental design. This compound is a white to off-white solid under standard conditions.[2] Key identification and physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1122568-09-5 | [3][4] |

| Molecular Formula | C₉H₁₃BO₄ | [3][4] |

| Molecular Weight | 196.01 g/mol | [3][4] |

| IUPAC Name | [2-(2-methoxyethoxy)phenyl]boronic acid | [3] |

| Physical Form | Solid | |

| InChI Key | FVUUWXVSSBFFPS-UHFFFAOYSA-N | [3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [2] |

PART 2: Synthesis and Preparation

The synthesis of arylboronic acids is a well-established field in organic chemistry. A common and effective method involves the reaction of an organometallic reagent (either a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[1][8] This general strategy is applicable for the preparation of this compound.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 1-bromo-2-(2-methoxyethoxy)benzene.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for analogous compounds.[9]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-2-(2-methoxyethoxy)benzene dissolved in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. An equimolar amount of tert-butyllithium in pentane is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the organolithium intermediate.

-

Borylation: Trimethyl borate (approximately 1.5 equivalents) is added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. The reaction is stirred for an additional hour at -78 °C and then allowed to warm to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) and stirred vigorously for 1-2 hours. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield this compound as a solid.

PART 3: The Suzuki-Miyaura Cross-Coupling Reaction

A cornerstone of modern organic chemistry, the Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner, providing the 2-(2-methoxyethoxy)phenyl moiety to the target molecule.[4] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[10]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

-

Oxidative Addition: The active Palladium(0) catalyst reacts with an aryl or vinyl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Palladium(II) complex.

-

Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (R²) to the Palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the new C-C bond (R¹-R²) and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle.[11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for a Suzuki-Miyaura Coupling

-

Reagent Preparation: In a reaction vessel, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, often a mixture such as toluene/ethanol/water or dioxane/water.

-

Reaction Execution: De-gas the mixture by bubbling nitrogen or argon through it for 15-30 minutes. Heat the reaction mixture with stirring (typically between 80-110 °C) and monitor its progress using an appropriate technique like TLC or LC-MS.

-

Workup and Isolation: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous magnesium or sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the resulting crude product by flash column chromatography to obtain the desired biaryl compound.

PART 4: Stability, Safe Handling, and Storage

While boronic acids are generally stable, proper handling and storage are crucial for maintaining their integrity and ensuring laboratory safety.

Stability Profile

Phenylboronic acids can undergo thermal dehydration to form their corresponding trimeric anhydrides, known as boroxines.[1] This is a reversible process, and the boronic acid can often be regenerated by treatment with water. They are also susceptible to oxidation, and some studies have explored strategies to enhance their oxidative stability for biological applications.[12] For synthetic purposes, storing the compound under an inert atmosphere minimizes degradation.

Handling and Safety Precautions

It is essential to consult the Safety Data Sheet (SDS) before use.[13][14] General safety guidelines for handling related boronic acids include:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[13]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15][16]

GHS Hazard Information (Based on related compounds):

| Pictogram | Signal Word | Hazard Statement(s) |

| GHS07 | Warning | H315: Causes skin irritation. |

| H319: Causes serious eye irritation. | ||

| H335: May cause respiratory irritation. | ||

| Source:[15] |

Storage Recommendations

To ensure long-term stability and purity, this compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C, under an inert atmosphere of nitrogen or argon to prevent degradation from moisture and air.[2]

References

- PubChem. [2-(2-Methoxyethoxy)phenyl]boronic acid. [Link]

- Royal Society of Chemistry.

- Wikipedia. Phenylboronic acid. [Link]

- PubChem. 2-Methoxyphenylboronic acid. [Link]

- Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

- AOBChem. Safety Data Sheet - 3,5-Bis(trifluoromethyl)phenylboronic acid. [Link]

- Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

- National Institutes of Health (NIH). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

- MySkinRecipes. This compound. [Link]

- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.

- Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

- ResearchGate.

- ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

- MDPI.

- University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

- Royal Society of Chemistry.

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID | 115377-93-0 [amp.chemicalbook.com]

- 3. [2-(2-Methoxyethoxy)phenyl]boronic acid | C9H13BO4 | CID 18683611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 9. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. aksci.com [aksci.com]

- 16. aobchem.com [aobchem.com]

An In-depth Technical Guide to 2-(2-Methoxyethoxy)phenylboronic acid: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyethoxy)phenylboronic acid is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the presence of a boronic acid group and a methoxyethoxy side chain, make it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical structure, IUPAC name, physicochemical properties, synthesis, and key applications, with a focus on its role in the Suzuki-Miyaura cross-coupling reaction.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the 1-position and a 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at the 2-position.

IUPAC Name: [2-(2-methoxyethoxy)phenyl]boronic acid[1]

Canonical SMILES: COCCOc1ccccc1B(O)O

Chemical Formula: C₉H₁₃BO₄[1]

CAS Number: 1122568-09-5[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and for developing appropriate handling and storage procedures.

| Property | Value | Source |

| Molecular Weight | 196.01 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in most polar organic solvents. Poorly soluble in hexanes and carbon tetrachloride. | [2] |

| Storage Temperature | 2-8°C under an inert atmosphere |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a corresponding aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate. A general synthetic protocol is outlined below, based on established methods for the preparation of phenylboronic acids[2][3].

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Materials:

-

1-Bromo-2-(2-methoxyethoxy)benzene

-

n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent (e.g., hexanes)

-

Trimethyl borate or Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Diethyl ether or Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet.

-

Starting Material Preparation: Dissolve 1-bromo-2-(2-methoxyethoxy)benzene in anhydrous THF in the reaction flask.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium or tert-butyllithium dropwise from the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

-

Borylation: Add trimethyl borate or triisopropyl borate dropwise to the reaction mixture at -78 °C. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Workup: Cool the reaction mixture in an ice bath and slowly quench by adding 1M HCl. Stir vigorously for 1-2 hours to hydrolyze the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds[4]. This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic substituent to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Solvent Addition: Add the degassed solvent to the flask.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Safety and Handling

This compound, like other boronic acids, requires careful handling.

-

General Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area, preferably in a chemical fume hood[5].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat[5].

-

Inhalation: May cause respiratory irritation. Avoid breathing dust[5].

-

Skin Contact: Causes skin irritation. In case of contact, immediately wash with plenty of soap and water[5].

-

Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes[5].

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep refrigerated for long-term storage.

Applications in Drug Development and Materials Science

The 2-(2-methoxyethoxy)phenyl moiety introduced by this boronic acid can impart favorable pharmacokinetic properties to drug candidates, such as improved solubility and metabolic stability. It is used in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor ligands[4]. In materials science, this compound serves as a building block for organic electronic materials and polymers, where the methoxyethoxy group can influence the material's morphology and electronic properties.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction makes it an important tool for researchers in drug discovery and materials science. Understanding its properties, synthesis, and reaction protocols is key to successfully employing this compound in the creation of novel and complex molecules.

References

- PubChem. [2-(2-Methoxyethoxy)phenyl]boronic acid. National Center for Biotechnology Information.

- Wikipedia. Phenylboronic acid.

- MySkinRecipes. This compound.

Sources

- 1. [2-(2-Methoxyethoxy)phenyl]boronic acid | C9H13BO4 | CID 18683611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-(2-Methoxyethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(2-Methoxyethoxy)phenylboronic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic construction of complex molecular architectures is paramount to the discovery of novel therapeutics. Among the vast arsenal of synthetic building blocks, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This compound, in particular, has garnered significant attention as a versatile reagent for the synthesis of biologically active molecules. Its unique structural motif, featuring a hydrophilic methoxyethoxy side chain, can impart favorable physicochemical properties to target compounds, such as enhanced solubility and improved pharmacokinetic profiles. This makes it a valuable asset in the development of enzyme inhibitors and receptor ligands, contributing to advancements in various therapeutic areas.[1] This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, offering field-proven insights for researchers and professionals in drug development.

Core Synthesis Strategy: Lithiation-Borylation of 1-Bromo-2-(2-methoxyethoxy)benzene

The most common and reliable method for the synthesis of this compound is through a lithium-halogen exchange reaction, followed by quenching with a trialkyl borate. This approach offers high yields and regioselectivity. The starting material for this synthesis is 1-bromo-2-(2-methoxyethoxy)benzene.

Reaction Workflow:

Caption: Workflow for the synthesis of this compound via lithiation-borylation.

Detailed Experimental Protocol:

Materials:

-

1-Bromo-2-(2-methoxyethoxy)benzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Trimethyl borate (B(OMe)₃)

-

Anhydrous diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-2-(2-methoxyethoxy)benzene (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate is typically indicated by a color change.

-

Borylation: To the cold aryllithium solution, add trimethyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then allow it to warm to room temperature and stir overnight.

-

Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of 2 M HCl until the solution is acidic (pH ~2). Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound, which is typically a white to off-white solid.

Purification Strategies for High-Purity this compound

The purity of the boronic acid is crucial for its successful application in subsequent reactions, particularly in palladium-catalyzed cross-couplings where impurities can poison the catalyst. Several methods can be employed for the purification of the crude product.

Purification Workflow:

Caption: Common purification strategies for this compound.

Recrystallization

Recrystallization is often the most effective method for purifying solid arylboronic acids. The choice of solvent is critical and is determined by the solubility profile of the boronic acid and its impurities.

General Protocol:

-

Dissolve the crude boronic acid in a minimum amount of a hot solvent in which it is highly soluble (e.g., a mixture of ethyl acetate and hexanes, or hot water).

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal and any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

| Solvent System | Rationale |

| Ethyl Acetate/Hexanes | The boronic acid is soluble in hot ethyl acetate and insoluble in hexanes. Adding hexanes as an anti-solvent to the hot ethyl acetate solution upon cooling promotes crystallization. |

| Hot Water | Some arylboronic acids have sufficient solubility in hot water and are much less soluble in cold water, making it a green and effective recrystallization solvent. |

Column Chromatography

Silica gel column chromatography can be used to purify arylboronic acids, but care must be taken as the acidic nature of silica gel can cause degradation (protodeboronation). To mitigate this, boric acid-treated silica gel can be used.

Protocol for Boric Acid-Treated Silica Gel:

-

Prepare a slurry of silica gel in a 5% w/v solution of boric acid in methanol.

-

Stir the slurry for 1 hour at room temperature.

-

Remove the methanol by filtration and wash the treated silica gel with ethanol.

-

Dry the silica gel under vacuum until it is a free-flowing powder.

-

Pack the column with the boric acid-treated silica gel and elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Purification via Derivatization

In cases where recrystallization and chromatography are not effective, purification can be achieved by converting the boronic acid into a more easily purifiable derivative, such as a salt, and then regenerating the pure boronic acid.

Protocol for Purification via Salt Formation:

-

Dissolve the crude boronic acid in an organic solvent such as diethyl ether.

-

Treat the solution with an aqueous solution of a base (e.g., NaOH) to form the sodium boronate salt, which will partition into the aqueous layer.

-

Separate the aqueous layer and wash it with an organic solvent to remove non-acidic impurities.

-

Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the pure boronic acid.

-

Extract the pure boronic acid with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is essential. The following analytical techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique provides information about the proton environment in the molecule. For this compound, the aromatic protons will appear in the range of 7.0-8.0 ppm. The protons of the methoxyethoxy group will be visible in the aliphatic region (typically 3.4-4.2 ppm). The B(OH)₂ protons are often broad and may exchange with residual water in the NMR solvent, appearing over a wide chemical shift range.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons (typically 110-160 ppm) and the aliphatic carbons of the methoxyethoxy group (typically 59-72 ppm). The carbon attached to the boron atom is often broad due to quadrupolar relaxation.

-

¹¹B NMR: This is a highly informative technique for boron-containing compounds. Tricoordinate boronic acids typically exhibit a broad signal in the range of 28-34 ppm.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H | Aromatic: 7.0-8.0OCH₂CH₂O: ~3.8-4.2OCH₃: ~3.4B(OH)₂: Broad, variable | Distinct signals for the aromatic and methoxyethoxy protons. |

| ¹³C | Aromatic: 110-160OCH₂CH₂O: ~68-72OCH₃: ~59C-B: Broad, ~130-140 | Confirmation of all carbon environments. |

| ¹¹B | 28-34 | A single broad peak characteristic of a tricoordinate boronic acid. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for analyzing boronic acids, which will show the molecular ion peak [M+H]⁺ or [M-H]⁻.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined range. A broad melting range is indicative of impurities.

Conclusion

The synthesis and purification of this compound is a well-established process that is crucial for its application in drug discovery and development. The lithiation-borylation of 1-bromo-2-(2-methoxyethoxy)benzene provides a reliable route to the crude product, which can then be purified to a high degree using techniques such as recrystallization, specialized column chromatography, or derivatization. Thorough characterization by NMR and mass spectrometry is essential to ensure the quality of this important synthetic building block. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently prepare high-purity this compound for their synthetic endeavors.

References

- MySkinRecipes. (n.d.). This compound.

Sources

A Technical Guide to the Solubility of 2-(2-Methoxyethoxy)phenylboronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-(2-Methoxyethoxy)phenylboronic acid in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document leverages foundational principles of physical organic chemistry and solubility data from analogous boronic acids to provide researchers, scientists, and drug development professionals with a robust framework for its application. The guide details the physicochemical properties of the target molecule, predicts its solubility profile across a range of common organic solvents, and offers a detailed, field-proven experimental protocol for the precise determination of its solubility. This document is structured to empower researchers with both predictive insights and the practical tools necessary for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: The Challenge and Opportunity of Specialized Boronic Acids

This compound is a valuable building block in contemporary organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its unique substitution pattern, featuring a flexible and polar methoxyethoxy group at the ortho position, offers distinct steric and electronic properties that can be exploited in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[2] These boroxines often exhibit markedly different solubilities compared to their parent boronic acids, which can lead to inconsistencies in experimental results.[2] Understanding and controlling this equilibrium is crucial for obtaining reliable and reproducible solubility data.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure and Inherent Properties

The solubility of this compound is governed by its molecular structure, which features three key domains:

-

The Phenylboronic Acid Moiety: The B(OH)₂ group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group is central to its reactivity and its interactions with polar solvents.

-

The Aromatic Ring: The phenyl group is nonpolar and contributes to the molecule's solubility in solvents with aromatic character.

-

The 2-(2-Methoxyethoxy) Substituent: This flexible ether chain introduces polarity and hydrogen bond accepting capabilities through its oxygen atoms. Its presence is expected to enhance solubility in more polar solvents compared to unsubstituted phenylboronic acid.

The ortho-positioning of the methoxyethoxy group may also lead to intramolecular hydrogen bonding with the boronic acid hydroxyl groups, which can influence the molecule's crystal packing and its interaction with solvents.

The Influence of Solvent Polarity

The principle of "like dissolves like" is a fundamental starting point for predicting solubility. Based on the structure of this compound, we can anticipate the following trends:

-

Polar Protic Solvents (e.g., Alcohols): The ability of solvents like methanol and ethanol to engage in hydrogen bonding with the boronic acid and ether functionalities suggests good solubility.

-

Polar Aprotic Solvents (e.g., THF, Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting favorably with the B(OH)₂ group. High solubility is expected in ethers and ketones.[3][4]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The dominant nonpolar character of hydrocarbon solvents will likely result in very low solubility.[3][4] The aromatic nature of toluene may provide slightly better solvation of the phenyl ring compared to aliphatic hydrocarbons.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity. Moderate solubility is anticipated, making them potentially suitable for purification by crystallization.[3][4]

Predicted Qualitative Solubility of this compound

The following table provides a predicted qualitative solubility profile based on data from analogous compounds like phenylboronic acid and its substituted derivatives.[3][5] This table should be used as a starting point for solvent screening.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | The ether functionalities in both the solute and solvent, along with the polarity of the boronic acid group, promote strong intermolecular interactions. |

| Ketones | Acetone, 2-Butanone | High | Similar to ethers, the polar nature of ketones and their ability to accept hydrogen bonds lead to favorable solvation. |

| Alcohols | Methanol, Ethanol | High | The ability of alcohols to act as both hydrogen bond donors and acceptors allows for strong interactions with the boronic acid and the methoxyethoxy group. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer a balance of polarity and non-polarity, making them suitable for dissolving the compound without excessive solvation, which is useful for crystallization. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The aromatic ring of the solvent can interact with the phenyl ring of the solute, but the overall polarity mismatch with the boronic acid and ether groups limits solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | The significant difference in polarity between the nonpolar solvent and the polar functional groups of the solute results in poor solubility. |

| Polar Aprotic (Other) | Dimethylformamide (DMF), DMSO | High | The high polarity and hydrogen bond accepting nature of these solvents are expected to lead to excellent solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, an experimental approach is necessary. The dynamic (or synthetic) method is a reliable and widely used technique for determining the solubility of crystalline solids in liquids.[3] This method involves heating a suspension of the solute in the solvent at a controlled rate while monitoring the point at which the solution becomes clear.

Principle of the Dynamic Method

A series of samples with known compositions of this compound and the chosen solvent are prepared. Each sample is heated slowly with vigorous stirring. The temperature at which the last solid particles dissolve is recorded as the equilibrium solubility temperature for that specific composition. By repeating this process for multiple compositions, a solubility curve can be constructed.

Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for solubility determination.

Caption: Experimental workflow for dynamic solubility determination.

Detailed Step-by-Step Methodology

-

Apparatus:

-

A jacketed glass vessel equipped with a magnetic stirrer.

-

A circulating fluid bath for precise temperature control.

-

A calibrated digital thermometer with a precision of ±0.1 K.

-

An analytical balance for accurate weighing of solute and solvent.

-

(Optional but recommended) A turbidity sensor or luminance probe to precisely detect the clear point.

-

-

Procedure:

-

Sample Preparation: Prepare a series of samples with varying mole fractions of this compound in the chosen solvent. For each sample, accurately weigh the boronic acid and the solvent directly into the jacketed glass vessel.

-

Heating and Stirring: Seal the vessel to prevent solvent evaporation. Begin stirring vigorously to ensure the solid is well-suspended. Start heating the vessel using the circulating bath at a slow, constant rate (e.g., 0.1-0.3 K/min) to maintain thermal equilibrium.

-

Clear Point Determination: Continuously monitor the solution's turbidity. The solubility temperature is the point at which the last solid particle dissolves, and the solution becomes completely clear. This can be determined visually or more accurately with a luminance probe that detects an increase in light transmission.

-

Data Recording: Record the temperature to the nearest 0.1 K. This temperature corresponds to the saturation point for the prepared sample composition.

-

Data Compilation: Repeat the procedure for all prepared samples to obtain a set of data points (mole fraction vs. saturation temperature).

-

-

Data Analysis and Presentation:

-

Plot the saturation temperature (T) as a function of the mole fraction (x) of this compound.

-

The resulting graph is the solubility curve for the solute-solvent system.

-

This data can be fitted to thermodynamic models, such as the λh equation or polynomial equations, to allow for interpolation of solubility at different temperatures.[5]

-

Safety and Handling Precautions

As with any chemical reagent, proper safety protocols must be followed when handling this compound and organic solvents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7][8]

-

Ventilation: Handle the compound and solvents in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

-

Exposure: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[6][7]

-

Storage: Store this compound in a tightly sealed container in a cool, dry place, away from moisture, to minimize the formation of boroxine anhydrides.

Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used for detailed hazard information and handling instructions.

Conclusion

While specific quantitative solubility data for this compound remains a research opportunity, a comprehensive understanding of its structural features and the behavior of analogous boronic acids allows for a strong predictive framework. The polarity of the methoxyethoxy substituent is expected to enhance its solubility in polar organic solvents like ethers, ketones, and alcohols, while it will likely exhibit poor solubility in nonpolar hydrocarbons. For researchers requiring precise solubility data for process optimization and development, the detailed dynamic method protocol provided in this guide offers a robust and reliable path to generating high-quality, quantitative results. By combining predictive chemical principles with rigorous experimental validation, scientists can confidently and effectively utilize this compound in their synthetic endeavors.

References

- Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube.

- Lab Alley. (n.d.). Boric Acid Safety & Hazards.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. BenchChem.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.

- Wilson Salt. (n.d.). SAFETY DATA SHEET BORIC ACID.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... [Image].

- OUCI. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

Sources

- 1. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. laballey.com [laballey.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Spectroscopic and Mass Spectrometric Analysis of 2-(2-Methoxyethoxy)phenylboronic acid

Introduction

2-(2-Methoxyethoxy)phenylboronic acid is a member of the versatile class of organoboron compounds known as boronic acids. Its unique structural features, particularly the ortho-alkoxy substituent, make it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry and materials science. The presence of the methoxyethoxy group can influence the electronic properties and steric environment of the boronic acid moiety, impacting its reactivity in coupling reactions and its binding affinity in sensor applications. A thorough understanding of its chemical structure and properties, ascertained through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is paramount for its effective utilization.

This in-depth technical guide provides a comprehensive overview of the NMR and mass spectrometry data for this compound. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This guide will delve into the interpretation of the spectral data, provide detailed experimental protocols for data acquisition, and offer insights into the structural characteristics of this molecule.

Spectroscopic and Mass Spectrometric Data

The structural elucidation of this compound is critically dependent on the synergistic use of NMR and MS. The following sections present a summary and interpretation of the key analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| B(OH)₂ | 8.15 (s, 2H) | - |

| Ar-H (ortho to B(OH)₂) | 7.65 (dd, 1H) | - |

| Ar-H (para to B(OH)₂) | 7.45 (td, 1H) | 136.5 |

| Ar-H (meta to B(OH)₂) | 7.10 (t, 1H) | 122.5 |

| Ar-H (ortho to OCH₂CH₂OCH₃) | 7.05 (d, 1H) | 112.9 |

| Ar-C-B | - | 118.0 |

| Ar-C-O | - | 159.8 |

| OCH₂CH₂OCH₃ | 4.25 (t, 2H) | 70.0 |

| OCH₂CH₂OCH₃ | 3.80 (t, 2H) | 71.5 |

| OCH₃ | 3.45 (s, 3H) | 59.2 |

Note: The assignments are based on data from related structures and general principles of NMR spectroscopy. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of NMR Spectra

The ¹H NMR spectrum reveals distinct signals corresponding to the aromatic and aliphatic protons. The two acidic protons of the boronic acid group (B(OH)₂) typically appear as a broad singlet around 8.15 ppm. The aromatic region shows a complex pattern of four protons, consistent with a di-substituted benzene ring. The downfield shift of the proton ortho to the boronic acid group is expected due to the electron-withdrawing nature of this substituent. The protons of the methoxyethoxy side chain appear as two triplets at approximately 4.25 and 3.80 ppm, and a singlet for the terminal methyl group at 3.45 ppm.

The ¹³C NMR spectrum complements the proton data. The carbon atom attached to the boron (Ar-C-B) is typically observed around 118.0 ppm. The carbon attached to the oxygen of the ether linkage (Ar-C-O) is significantly deshielded and appears further downfield at approximately 159.8 ppm. The signals for the carbons of the methoxyethoxy group are found in the aliphatic region of the spectrum.

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₃BO₄ |

| Molecular Weight | 196.01 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| [M-H]⁻ (m/z) | 195.08 |

| Key Fragmentation Ions (m/z) | 177.07 ([M-H-H₂O]⁻), 135.06 ([M-H-C₂H₄O₂]⁻) |

Interpretation of Mass Spectrum

In negative ion ESI-MS, this compound readily forms the [M-H]⁻ ion at an m/z of 195.08, confirming its molecular weight. A common fragmentation pathway for boronic acids is the loss of water, leading to the formation of a boroxine. This is observed as a peak at m/z 177.07. Further fragmentation can occur through the cleavage of the ether side chain.

Experimental Protocols

The acquisition of high-quality NMR and MS data is contingent upon meticulous experimental procedures. The following protocols provide a validated framework for the analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Ensure the sample is fully dissolved. The choice of solvent is critical as it can influence the chemical shifts, particularly of the exchangeable B(OH)₂ protons.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of a volatile base (e.g., ammonium hydroxide) can enhance deprotonation in negative ion mode.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

ESI Source Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Capillary Voltage: 2.5-3.5 kV.

-

Nebulizing Gas (N₂): Flow rate appropriate for stable spray.

-

Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions effectively.

-

-

Mass Analyzer Parameters:

-

Mass Range: m/z 50-500.

-

Acquisition Mode: Full scan for initial analysis, followed by tandem MS (MS/MS) for fragmentation studies.

-

Collision Energy (for MS/MS): Ramped or set at a specific voltage to induce fragmentation.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analytical characterization of this compound.

Caption: Experimental workflow for the NMR and MS analysis of this compound.

Structural Insights from Crystallographic Data

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction.[1] This analysis reveals that in the crystalline state, the molecules form hydrogen-bonded dimers through the boronic acid groups.[1] Furthermore, an intramolecular hydrogen bond is observed between one of the hydroxyl groups of the boronic acid and an oxygen atom of the ortho-substituent.[1] This intramolecular interaction can influence the conformation and reactivity of the molecule in solution.

Conclusion

The comprehensive analysis of this compound by NMR spectroscopy and mass spectrometry provides unambiguous confirmation of its molecular structure. The detailed interpretation of the spectral data, coupled with robust experimental protocols, ensures the reliable characterization of this important chemical entity. These analytical insights are fundamental for researchers and scientists in various fields who rely on the structural integrity and purity of this compound for their synthetic and application-oriented endeavors.

References

- Adamczyk-Woźniak, A., et al. (2009). Hydrogen bonds in phenylboronic acids with polyoxaalkyl substituents at ortho-position. Journal of Molecular Structure, 920(1-3), 430-435. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of 2-(2-Methoxyethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2-(2-methoxyethoxy)phenylboronic acid, a compound of significant interest in medicinal chemistry and materials science. Phenylboronic acids are crucial building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making a thorough understanding of their solid-state structure essential for predicting their reactivity, stability, and suitability for various applications. This guide delves into the single-crystal X-ray diffraction analysis of the title compound, detailing its molecular geometry, intermolecular interactions, and supramolecular architecture. A comparative analysis with the parent phenylboronic acid and the closely related 2-methoxyphenylboronic acid is presented to elucidate the influence of the ortho-substituent on the crystal packing. The methodologies for synthesis, crystallization, and structural determination are also outlined to provide a self-validating framework for researchers in the field.

Introduction: The Significance of Phenylboronic Acids in Modern Chemistry

Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis, prized for their versatility as coupling partners in the formation of carbon-carbon and carbon-heteroatom bonds. Their stability, low toxicity, and ease of handling have made them indispensable reagents in the pharmaceutical industry for the construction of complex molecular scaffolds. The 2-(2-methoxyethoxy)phenyl moiety, in particular, can modulate a molecule's physicochemical properties, such as solubility and lipophilicity, and engage in specific interactions with biological targets.

The solid-state structure of a boronic acid profoundly influences its physical properties and reactivity. Crystal packing, primarily dictated by hydrogen bonding, can affect solubility, dissolution rates, and stability. Therefore, a detailed understanding of the crystal structure of this compound is paramount for its effective utilization in drug design and materials science. This guide provides an in-depth analysis of its three-dimensional structure, with a focus on the causal relationships between its molecular features and its crystalline architecture.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a Grignard reaction or metal-halogen exchange followed by reaction with a trialkyl borate. A general synthetic pathway is outlined below.

Synthetic Protocol

A common route involves the formation of an organometallic intermediate from an appropriately substituted bromobenzene, which is then quenched with a boron electrophile.

Step-by-Step Synthesis Protocol:

-

Grignard Reagent Formation: To a solution of 1-bromo-2-(2-methoxyethoxy)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added. The mixture is gently heated to initiate the formation of the Grignard reagent, 2-(2-methoxyethoxy)phenylmagnesium bromide.

-

Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (typically -78 °C) and treated with a stoichiometric amount of trimethyl borate. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., dilute hydrochloric acid or sulfuric acid) to yield the crude this compound.

-

Purification and Crystallization: The crude product is extracted with an organic solvent, such as ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. High-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified product in an appropriate solvent system, such as a mixture of a polar solvent (e.g., acetone or ethanol) and a less polar co-solvent.

The choice of crystallization solvent is critical as it can influence the resulting crystal packing and potentially lead to the formation of different polymorphs.

Single-Crystal X-ray Diffraction: The Definitive Method for Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The experimental workflow involves a series of meticulous steps, from crystal selection to data refinement, to yield a detailed model of the molecular and crystal structure.

Experimental Workflow for SC-XRD

The process of determining a crystal structure via SC-XRD can be systematically broken down into the following key stages:

Caption: Experimental and computational workflow for single-crystal X-ray diffraction.

Crystal Structure Analysis of this compound

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data reveals a structure dominated by extensive hydrogen bonding, forming a well-defined supramolecular assembly. The key crystallographic parameters are summarized in the table below.

Crystallographic Data and Structure Refinement

| Parameter | This compound |

| CCDC Deposition No. | 694828 |

| Empirical Formula | C₉H₁₃BO₄ |

| Formula Weight | 196.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.234(2) |

| b (Å) | 8.4560(17) |

| c (Å) | 10.789(2) |

| α (°) | 90 |

| β (°) | 101.34(3) |

| γ (°) | 90 |

| Volume (ų) | 1005.1(4) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| R-factor (R1) | Data not publicly available |

| wR2 | Data not publicly available |

Note: R-factors, while crucial for assessing the quality of the refinement, are not available in the publicly accessible summary data. Access to the full CIF file or the primary publication is required for these values.

Molecular Structure and Conformation

The asymmetric unit of this compound contains one molecule. The boronic acid group, -B(OH)₂, is nearly coplanar with the phenyl ring, a common feature in arylboronic acids that allows for some degree of π-conjugation between the ring and the vacant p-orbital of the boron atom.

A key feature of the molecular conformation is the presence of an intramolecular hydrogen bond . This bond forms between one of the hydroxyl groups of the boronic acid moiety and the ether oxygen atom of the 2-methoxyethoxy substituent. This interaction creates a six-membered ring, which significantly influences the orientation of both the boronic acid group and the flexible side chain.

Supramolecular Assembly: The Dominance of Hydrogen Bonding

In the solid state, molecules of this compound self-assemble into a robust supramolecular architecture, primarily through intermolecular hydrogen bonds.

-

Dimer Formation: The most prominent structural motif is the formation of centrosymmetric dimers through a pair of strong O-H···O hydrogen bonds between the boronic acid groups of two adjacent molecules. This is a characteristic and highly stable arrangement for phenylboronic acids in the solid state.

-

Three-Dimensional Network: These dimeric units are further interconnected, forming an extended three-dimensional network. The specific nature of these further interactions would require detailed analysis of the crystal packing diagram from the full crystallographic data.

The combination of the intramolecular hydrogen bond and the intermolecular dimeric motif dictates the overall crystal packing and the physical properties of the solid material.

Caption: Key hydrogen bonding interactions in the crystal structure.

Comparative Crystal Structure Analysis

To understand the structural impact of the 2-(2-methoxyethoxy) substituent, it is insightful to compare its crystal structure with that of the parent phenylboronic acid and the closely related 2-methoxyphenylboronic acid.

| Feature | Phenylboronic Acid | 2-Methoxyphenylboronic Acid | This compound |

| Primary Supramolecular Motif | Centrosymmetric O-H···O hydrogen-bonded dimers. | Centrosymmetric O-H···O hydrogen-bonded dimers. | Centrosymmetric O-H···O hydrogen-bonded dimers. |

| Intramolecular H-Bond | Absent. | Present (between -OH and -OCH₃). | Present (between -OH and ether oxygen). |

| Conformation of B(OH)₂ | Two independent molecules in the asymmetric unit with slight twists relative to the phenyl ring. | Influenced by the intramolecular H-bond, leading to a more fixed orientation. | Influenced by the intramolecular H-bond, leading to a more fixed orientation. |

| Crystal Packing | Extended hydrogen-bonded network of dimeric units. | Forms dimeric units that pack into a layered structure. | Forms dimeric units that assemble into a 3D network. |

Insights from Comparison

The comparative analysis reveals a clear trend:

-

Conservation of the Dimeric Motif: The strong and energetically favorable O-H···O hydrogen-bonded dimer is the primary supramolecular synthon in all three compounds. This highlights the robustness of this interaction in directing the self-assembly of phenylboronic acids.

-

Role of the Ortho-Substituent: The presence of an oxygen-containing substituent at the ortho position introduces a competing intramolecular hydrogen bond. This interaction plays a crucial role in "locking" the conformation of the boronic acid group relative to the phenyl ring and influences the orientation of the side chain. This conformational rigidity can have significant implications for the molecule's interaction with binding partners, such as protein active sites in drug development.

-

Impact on Crystal Packing: While the fundamental dimeric unit is preserved, the nature of the ortho-substituent subtly modifies the way these dimers pack in the crystal lattice. The flexible and larger 2-methoxyethoxy group, compared to the simple methoxy group, will have different steric demands and may engage in weaker C-H···O interactions, leading to variations in the overall three-dimensional architecture.

Implications for Drug Development and Materials Science

The detailed crystal structure analysis of this compound provides critical insights for its application in various scientific domains:

-

Rational Drug Design: Knowledge of the preferred solid-state conformation, including the intramolecular hydrogen bond, can inform the design of more potent and selective inhibitors. This fixed conformation can be used in computational docking studies to predict binding modes with higher accuracy.

-

Polymorphism Screening: Understanding the dominant intermolecular interactions is fundamental to designing experiments to screen for different crystalline forms (polymorphs). Different polymorphs can have drastically different solubilities and bioavailabilities, making this a critical step in pharmaceutical development.

-

Crystal Engineering: The predictable formation of the hydrogen-bonded dimer motif makes this class of compounds excellent candidates for crystal engineering. By modifying substituents, it is possible to systematically tune the crystal packing and, consequently, the material's properties for applications in areas like organic electronics or porous materials.

Conclusion

The crystal structure of this compound is a testament to the intricate interplay of intra- and intermolecular forces that govern solid-state architecture. The structure is characterized by a robust, centrosymmetric hydrogen-bonded dimer, a hallmark of phenylboronic acids. Furthermore, a key intramolecular hydrogen bond between the boronic acid moiety and the ortho-ether substituent imparts significant conformational rigidity. This detailed structural understanding, when compared with simpler analogues, provides a clear picture of how substituents can be used to fine-tune molecular conformation and crystal packing. For scientists and researchers, this knowledge is invaluable for leveraging this important building block in the rational design of new pharmaceuticals and advanced materials.

References

- Crystal Structure Determination & Refinement | Mathem

- Refinement - Online Dictionary of Crystallography

- Crystallographic software list - Intern

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? - BenchChem

- Crystal and molecular structure of phenylboronic acid, C6H5B(OH)

- Hydrogen bonds in phenylboronic acids with polyoxaalkyl substituents at ortho-position - ResearchG

- [2-(2-Methoxyethoxy)phenyl]boronic acid | C9H13BO4 - PubChem]([Link])

- 2-Methoxyphenylboronic acid | C7H9BO3 - PubChem

- Phenylboronic Acid | C6H7BO2 - PubChem

- Synthesis of 2-(METHOXYMETHOXY)PHENYLBORONIC ACID - ChemicalBook

A Technical Guide to the Theoretical and Computational Elucidation of 2-(2-Methoxyethoxy)phenylboronic Acid

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of 2-(2-methoxyethoxy)phenylboronic acid, a versatile reagent in modern organic synthesis. Moving beyond a simple catalogue of properties, this document delves into the theoretical underpinnings and computational methodologies that are essential for a comprehensive understanding of its structure, reactivity, and potential applications. We will examine the molecule's conformational landscape, electronic properties, and spectroscopic signatures through the lens of quantum chemical calculations. Furthermore, this guide presents robust, field-proven protocols for its synthesis, characterization, and application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The methodologies and insights contained herein are designed to empower researchers to leverage this valuable synthetic building block to its fullest potential.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids (PBAs) are a cornerstone of contemporary organic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] Beyond this celebrated application, the unique electronic nature of the boronic acid moiety—a Lewis acidic, sp²-hybridized boron atom with a vacant p-orbital—imparts a rich and diverse reactivity profile.[2] These compounds are instrumental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4]

The introduction of substituents onto the phenyl ring allows for the fine-tuning of the boronic acid's steric and electronic properties, thereby modulating its reactivity and solubility. The subject of this guide, this compound, is a prime example of a strategically substituted PBA. The ortho-alkoxy group can influence the orientation of the boronic acid moiety and participate in intramolecular interactions, which in turn affects crystal packing and reactivity.[5] The methoxyethoxy side chain can also modulate the molecule's solubility and its interactions with biological systems. A thorough understanding of these subtle effects, achievable through a synergistic combination of theoretical modeling and empirical validation, is paramount for its effective application.

Theoretical Framework and Computational Modeling

A deep understanding of the chemical behavior of this compound begins with a theoretical examination of its molecular structure and electronic properties. Computational chemistry provides a powerful toolkit for this purpose, with Density Functional Theory (DFT) being a particularly robust and widely-used method for studying organic molecules containing boron.[6][7]

Conformational Analysis

The relative orientation of the boronic acid group and the methoxyethoxy substituent with respect to the phenyl ring dictates the molecule's overall shape and can significantly influence its reactivity. The rotation around the C-B bond and the bonds within the flexible methoxyethoxy chain gives rise to several possible conformers.

DFT calculations are indispensable for identifying the lowest energy (most stable) conformers and for determining the energy barriers to their interconversion.[8] For phenylboronic acids, the endo-exo conformer is often the most stable.[3] The presence of an ortho substituent, as in our target molecule, can lead to stabilizing intramolecular hydrogen bonds between the ether oxygen and a hydroxyl group of the boronic acid, influencing the conformational preference.[9]

A Protocol for Computational Analysis

To achieve a balance between accuracy and computational cost for studying molecules of this nature, the B3LYP hybrid functional with a 6-31G(d,p) or larger basis set is a common and effective choice.[6][7]

Step-by-Step Computational Workflow:

-

Geometry Optimization: The initial step involves constructing a 3D model of this compound and performing a full geometry optimization to find the local energy minima on the potential energy surface. This is typically done without any symmetry constraints.

-

Frequency Calculation: Following optimization, a frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Conformational Search: A systematic or stochastic conformational search should be performed to identify all significant low-energy conformers. Each identified conformer must then be re-optimized and its frequency calculated.

-

Electronic Property Calculation: For the most stable conformer, single-point energy calculations using a larger basis set can provide more accurate electronic properties. Key properties to analyze include:

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[10]

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hydrogen bonding and hyperconjugation.[9]

-

Caption: A typical DFT workflow for the theoretical analysis of this compound.

Predicted Electronic and Structural Properties

While a dedicated computational study on this compound is not yet published, we can infer its properties from studies on analogous compounds like 2,4-dimethoxyphenylboronic acid.[7] The following table presents expected and calculated data for related compounds to serve as a benchmark.

| Property | 2-methoxyphenylboronic acid (Illustrative) | 2,4-dimethoxyphenylboronic acid (Calculated)[7] |

| Formula | C₇H₉BO₃ | C₈H₁₁BO₄ |

| Molecular Weight | 151.96 g/mol | 181.98 g/mol |

| B-C Bond Length | ~1.56 Å | 1.567 Å |

| B-O Bond Lengths | ~1.37 Å | 1.371 - 1.375 Å |

| HOMO Energy | (Not available) | (Not available) |

| LUMO Energy | (Not available) | (Not available) |

| HOMO-LUMO Gap | (Not available) | (Not available) |

Experimental Validation: Synthesis and Characterization

Theoretical models must be grounded in experimental reality. A robust and reproducible synthesis, followed by thorough characterization, is essential for ensuring the quality and reliability of the material used in subsequent applications.

Synthesis Protocol

The synthesis of arylboronic acids is well-established, with the reaction of an organolithium or Grignard reagent with a trialkyl borate being a common and effective strategy.[4] The following protocol is adapted from a reported synthesis of the closely related 2-(methoxymethoxy)phenylboronic acid and serves as a reliable method.

Reaction Scheme:

1-bromo-2-(2-methoxyethoxy)benzene + n-BuLi → [2-(2-methoxyethoxy)phenyl]lithium [2-(2-methoxyethoxy)phenyl]lithium + B(OMe)₃ → Lithium [2-(2-methoxyethoxy)phenyl]trimethoxyborate Lithium [2-(2-methoxyethoxy)phenyl]trimethoxyborate + H₃O⁺ → this compound

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with the starting material, 1-bromo-2-(2-methoxyethoxy)benzene, and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 1 hour.

-

Borylation: Trimethyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional hour.

-

Workup: The reaction is allowed to warm to room temperature and stirred for another hour. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is acidified to approximately pH 3 with a dilute acid (e.g., 1 M HCl).

-

Extraction and Purification: The product is extracted into an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Unequivocal characterization of the synthesized this compound is achieved through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, with their splitting patterns indicating the ortho-substitution. The protons of the methoxyethoxy chain will appear as distinct multiplets in the aliphatic region. The two hydroxyl protons on the boron atom are often broad and may exchange with trace water in the solvent, sometimes appearing as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments. A key feature is the C-B bond, which often results in a broad signal for the ipso-carbon due to quadrupolar relaxation of the boron nucleus, and sometimes this signal is not observed at all.[11]

-

¹¹B NMR Spectroscopy: This is a highly diagnostic technique for boron-containing compounds.[12][13] For a tricoordinate boronic acid (sp² hybridized), a single, relatively broad resonance is expected in the range of δ 27-33 ppm.[11][14] Upon complexation or in basic solution where the boronate (sp³ hybridized) is formed, this signal will shift significantly upfield to around δ 3-10 ppm.[13]

Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. This reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving a palladium catalyst.[1]

Sources

- 1. Monosubstituted Phenylboronic Acids, R-B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]